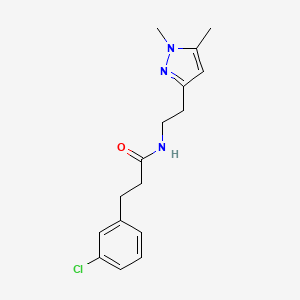

3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide

Description

3-(3-Chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a 3-chlorophenyl group and a 1,5-dimethylpyrazole moiety linked via an ethylamine group. Its molecular formula is C₁₇H₁₉ClN₃O, with a molecular weight of 316.8 g/mol. The compound’s structure combines aromatic chlorophenyl and heterocyclic pyrazole groups, which are common in pharmacologically active agents targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-12-10-15(19-20(12)2)8-9-18-16(21)7-6-13-4-3-5-14(17)11-13/h3-5,10-11H,6-9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZSMHCXKIWUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)CCC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl group.

Amidation: The final step involves the reaction of 3-chlorobenzoyl chloride with the alkylated pyrazole in the presence of a base such as triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide can act as inhibitors of specific enzymes or receptors. For instance, studies on pyrazole derivatives have shown their potential as inhibitors for cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Anti-inflammatory Activity

In silico studies have suggested that this compound may possess anti-inflammatory properties by inhibiting the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes—mediators of inflammation . Molecular docking studies have been utilized to evaluate the binding affinity of the compound to the active site of 5-LOX, indicating a promising avenue for further development.

Anticancer Potential

Similar compounds in the pyrazole class have demonstrated anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. Research has highlighted the potential of these compounds in targeting cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

Case Study 1: Pyrazole Derivatives in Cancer Treatment

A study published in a peer-reviewed journal evaluated several pyrazole derivatives for their anticancer effects against various human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly enhanced their cytotoxicity. The compound under discussion could potentially be optimized based on these findings for improved efficacy against specific cancer types .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed that certain substitutions could enhance their selectivity towards COX enzymes. This study utilized both in vitro and in vivo models to assess the efficacy of these compounds, providing a framework for evaluating the therapeutic potential of this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the amide group can form hydrogen bonds with the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Pyrazole vs. Benzothiazole : The target compound’s 1,5-dimethylpyrazole group (pKa ~1–2 for pyrazole N-H) offers moderate basicity compared to the benzothiazole moiety (pKa ~8–9), which may influence solubility and membrane permeability .

Hydrogen-Bonding and Crystallography

- The pyrazole and amide groups in the target compound can form intermolecular hydrogen bonds, as observed in similar propanamide derivatives (). Such interactions may stabilize crystal packing, a property analyzable via SHELX or WinGX software .

- The 3-oxo-pyrazole in introduces additional hydrogen-bonding sites (C=O and N-H), enhancing crystallinity compared to the non-oxo pyrazole in the target compound .

Pharmacological Implications

- The benzothiazole derivative () has demonstrated antimicrobial activity in prior studies, suggesting that replacing benzothiazole with pyrazole (as in the target compound) could shift activity toward anti-inflammatory or kinase-inhibitory pathways .

- The higher molecular weight and complexity of the patented compound in (588 g/mol) may improve target affinity but reduce bioavailability compared to the simpler target compound .

Biological Activity

3-(3-Chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)propanamide, identified by its CAS number 2034586-75-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 305.80 g/mol. The structural features include a chlorophenyl group and a pyrazole moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₃O |

| Molecular Weight | 305.80 g/mol |

| CAS Number | 2034586-75-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate the activity of certain enzymes or receptors, leading to various therapeutic effects. The presence of the pyrazole ring is particularly important as pyrazole derivatives have been documented for their anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance:

- In vitro studies : Compounds containing pyrazole moieties have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at micromolar concentrations .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | Pyrazole Derivative | 3.79 |

| SF-268 | Pyrazole Derivative | 12.50 |

| NCI-H460 | Pyrazole Derivative | 42.30 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies

- Cytotoxicity Assessment : In a study evaluating various pyrazole derivatives, one compound exhibited an IC50 value of 0.067 µM against Aurora-A kinase, indicating potent anticancer activity . This suggests that modifications in the structure of pyrazoles can significantly enhance their biological potency.

- Inflammation Model : Another study demonstrated that a related pyrazole compound reduced edema in animal models by inhibiting COX activity, showcasing its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.